Chemical properties and molecular weight of Methyl 4-(iodomethyl)benzoate
Chemical properties and molecular weight of Methyl 4-(iodomethyl)benzoate
Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
Methyl 4-(iodomethyl)benzoate (
This guide details the physicochemical profile, validated synthesis protocols (Finkelstein reaction), and critical handling requirements for this potent alkylating agent. It serves researchers requiring efficient introduction of the methyl benzoate moiety into complex scaffolds, a common strategy for pro-drug design and linker chemistry.[1]
Chemical Identity & Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | Methyl 4-(iodomethyl)benzoate | |
| Molecular Formula | ||
| Molecular Weight | 276.07 g/mol | Calculated based on standard atomic weights.[1] |
| Structure | Para-substituted benzyl iodide with a methyl ester group. | The iodine is attached to the benzylic carbon, not the aromatic ring.[1] |
| Physical State | Solid (low melting) or Oil | Often isolated as a waxy solid or oil that darkens upon storage due to iodine liberation.[1] |
| Solubility | Soluble in DCM, EtOAc, Acetone, THF.[1] | Insoluble in water; hydrolyzes slowly in aqueous base.[1] |
| Stability | Low | Light and heat sensitive.[1] Decomposes to liberate |
| Precursor CAS | 2417-72-3 | Methyl 4-(bromomethyl)benzoate (Starting material).[1][2] |
Synthetic Routes & Mechanistic Insights
The most reliable method for accessing Methyl 4-(iodomethyl)benzoate is the Finkelstein Reaction , utilizing the solubility difference between sodium iodide (NaI) and sodium bromide (NaBr) in acetone.
Mechanism: The Finkelstein Exchange
The reaction proceeds via a classic
Experimental Protocol: In Situ Generation
This protocol is designed for immediate use of the iodide in a subsequent alkylation step.[1]
Reagents:
-
Methyl 4-(bromomethyl)benzoate (1.0 equiv)[1]
-
Sodium Iodide (NaI) (1.1 – 1.5 equiv)[1]
-
Acetone (Anhydrous) or 2-Butanone (MEK) for higher boiling point.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve Methyl 4-(bromomethyl)benzoate in anhydrous acetone (0.1 M concentration) under an inert atmosphere (
or Ar). -
Addition: Add solid NaI (1.2 equiv) in one portion. The solution will initially be clear/yellow.[1]
-
Reaction: Stir at room temperature for 2–4 hours. A white precipitate (NaBr) will form rapidly.[1]
-
Optimization: If conversion is slow (monitored by TLC), heat to reflux (56 °C) for 1 hour.
-
-
Work-up (If isolating):
-
In Situ Use (Recommended):
-
Filter the reaction mixture to remove NaBr.[1]
-
Add the filtrate directly to the solution containing the nucleophile (e.g., amine, phenol) and base.
-
Reactivity & Applications
The benzylic iodide is significantly more reactive than the corresponding chloride or bromide (Leaving Group Ability:
Key Application Pathways
-
N/O/S-Alkylation: Rapidly introduces the methyl benzoate group onto amines, alcohols, or thiols.[1]
-
Example: Synthesis of enzyme inhibitors where the ester serves as a prodrug for a carboxylic acid pharmacophore.[1]
-
-
Surface Modification: Used to functionalize Mesoporous Silica Nanoparticles (MSNs) or MOFs.[1] The iodide reacts with surface amines (e.g., APTES-modified silica) to tether the benzoate group.
-
Cross-Coupling: While less common than aryl iodides, benzyl iodides can participate in specific radical-mediated cross-coupling reactions.[1]
Visualization: Synthesis & Reactivity Workflow
Caption: Mechanistic pathway for the generation of Methyl 4-(iodomethyl)benzoate and its subsequent divergence into drug discovery and materials science applications.
Handling, Stability & Safety (MSDS Insights)
Warning: Benzyl iodides are potent alkylating agents and lachrymators.[1]
-
Lachrymator: Causes severe eye and respiratory irritation.[1][3] Handle only in a functioning fume hood.
-
Instability: The C-I bond is weak (approx. 50 kcal/mol).[1] Exposure to light causes homolytic cleavage, generating iodine radicals and turning the sample purple.[1]
-
Storage: Store at -20 °C, under Argon, wrapped in aluminum foil.
-
-
Toxicity: As an alkylating agent, it is a potential mutagen.[1] Double-glove (Nitrile) and use a lab coat.[1]
-
Decontamination: Spills should be treated with aqueous Sodium Thiosulfate (
) to quench active iodine species.[1]
References
-
Finkelstein Reaction (General Protocol): Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Classic mechanism for halide exchange).[1]
-
Synthesis of Functionalized Silica (Application): Kachore, A., et al. (2023).[1][4][5] "Synthesis of MSNs-Bn 1... (ii) methyl (4-iodomethyl) benzoate". ResearchGate.[1]
-
Precursor Data (Methyl 4-(bromomethyl)benzoate): PubChem Compound Summary for CID 74795. [1]
-
Benzyl Halide Reactivity: Streitwieser, A. (1956).[1] "Solvolytic Displacement Reactions". Chemical Reviews, 56(4), 571–752.[1] (Foundational text on benzylic reactivity).
